Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate
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Overview
Description
Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, adding to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate typically involves the reaction of tert-butyl esters with appropriate amines and aldehydes under controlled conditions. One common method involves the use of di-tert-butyl peroxide as a reagent, which facilitates the formation of the spirocyclic structure through oxidative radical cyclization . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and supply of the compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Di-tert-butyl peroxide is a common reagent used for oxidative reactions.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A compound with similar tert-butyl groups but different functional properties.
Me4tButylXphos: Another compound featuring tert-butyl groups, used in different chemical reactions.
tert-Butyl-2,7-diazaspiro[3.5]nonan-2-carboxylate: A structurally similar compound with a different functional group arrangement.
Uniqueness
Di-tert-butyl 7-methyl-2,5,8-triazaspiro[35]nonane-2,8-dicarboxylate stands out due to its specific spirocyclic structure and the presence of multiple tert-butyl groups, which confer unique chemical and physical properties
Properties
Molecular Formula |
C17H31N3O4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ditert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate |
InChI |
InChI=1S/C17H31N3O4/c1-12-8-18-17(11-20(12)14(22)24-16(5,6)7)9-19(10-17)13(21)23-15(2,3)4/h12,18H,8-11H2,1-7H3 |
InChI Key |
VRZTWKSRXHSLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CN(C2)C(=O)OC(C)(C)C)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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